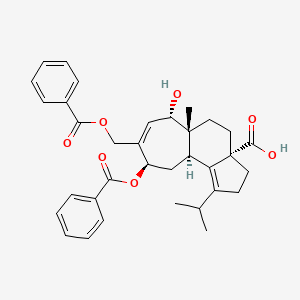
Scabronine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scabronine B is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Scientific Research Applications
1. Synthetic Studies and Chemical Structure
Scabronine B has been the subject of various synthetic studies. For example, efforts to synthesize scabronine A, which is closely related to scabronine B, involved developing a new chiral building block and implementing a series of complex chemical reactions (Watanabe & Nakada, 2008). These studies are crucial in understanding the chemical structure and potential modifications of scabronine B.
2. Neurotrophic Factor Induction
Scabronine B has been associated with inducing the production of neurotrophic factors. Studies on scabronine G, a compound similar to scabronine B, showed that it acts as a nonpeptidyl inducer of nerve growth factor production (Waters, Tian, Li, & Danishefsky, 2005). This is significant for understanding the potential therapeutic applications of scabronine B in neurology and brain health.
3. Enhancement of Neurotrophic Factor Secretion
In a study on scabronine G-methylester, a derivative of scabronine G, it was found to enhance the secretion of neurotrophic factors in human astrocytoma cells. This effect was mediated via the activation of protein kinase C-zeta, suggesting a specific biochemical pathway through which scabronine B derivatives might exert their effects (Obara, Kobayashi, Ohta, Ohizumi, & Nakahata, 2001).
4. Potential Cognitive Benefits
Recent research has explored the potential cognitive benefits of scabronine B derivatives. A study on scabronine G methyl ester demonstrated its ability to improve memory-related behavior in mice, suggesting its potential in addressing cognitive dysfunctions (Nakagawasai et al., 2020).
5. Antibacterial and Antifungal Activity
Scabronine G, closely related to scabronine B, has shown promising antibacterial and antifungal activities in vitro, particularly against certain bacteria and fungi. This indicates the potential of scabronine B in contributing to new antimicrobial treatments (Ma et al., 2010).
properties
Product Name |
Scabronine B |
|---|---|
Molecular Formula |
C34H38O7 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |
InChI Key |
RIFCQBXYULQNTC-MVKHKYTLSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
synonyms |
sarcodonin sarcodonin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



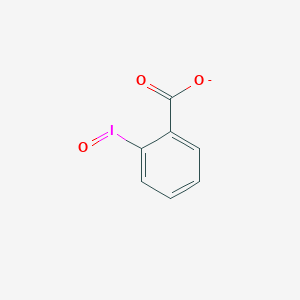
![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
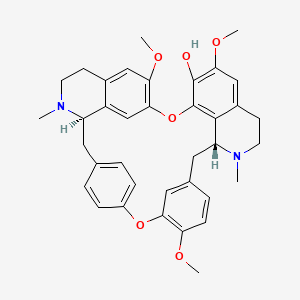
![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
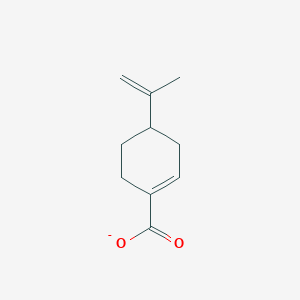
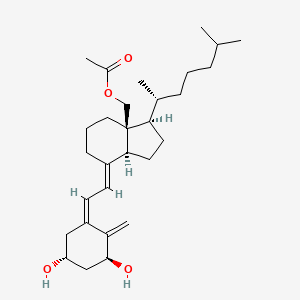
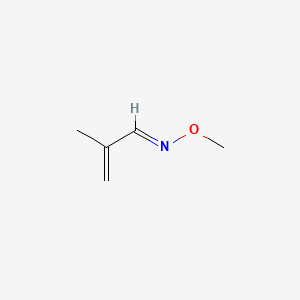
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)
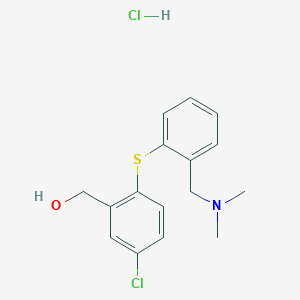
![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)
![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
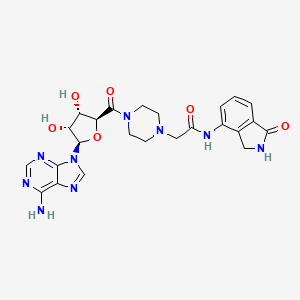
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)